An In-Depth Technical Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (CAS 107555-38-4): Synthesis, Properties, and Application
An In-Depth Technical Guide to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (CAS 107555-38-4): Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, with CAS Registry Number 107555-38-4, is a pivotal fluorinated quinolone intermediate. Its structural architecture serves as a cornerstone for the synthesis of a generation of potent antibacterial agents. This technical guide provides a comprehensive overview of its synthesis via the Gould-Jacobs reaction, its physicochemical properties, and its critical role in the development of fluoroquinolone antibiotics. Detailed, field-proven experimental protocols, in-depth mechanistic discussions, and essential analytical data are presented to support researchers in the synthesis and application of this key building block.
Introduction: The Strategic Importance of a Core Intermediate
The quinolone class of antibiotics has been a mainstay in the treatment of bacterial infections for decades. The introduction of fluorine atoms into the quinolone scaffold significantly enhances their antibacterial potency and pharmacokinetic profile. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate emerges as a strategically vital intermediate in the synthesis of numerous third-generation fluoroquinolone drugs, most notably the veterinary antibiotic Marbofloxacin.[1] Its difluorinated benzene ring is a key structural feature that contributes to the enhanced activity of the final drug products. Understanding the synthesis and chemistry of this intermediate is therefore fundamental for drug development professionals working on novel anti-infective agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is essential for its synthesis, purification, and subsequent reactions.
| Property | Value | Source |
| CAS Number | 107555-38-4 | PubChem[2] |
| Molecular Formula | C₁₂H₉F₂NO₃ | PubChem[2] |
| Molecular Weight | 253.20 g/mol | PubChem[2] |
| IUPAC Name | ethyl 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylate | PubChem[2] |
| Appearance | White powder | Zhejiang Jiuzhou Chem Co.,Ltd[3] |
| Purity | 99% | Zhejiang Jiuzhou Chem Co.,Ltd[3] |
Synthesis Methodology: The Gould-Jacobs Reaction
The cornerstone of synthesizing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction. This reaction provides a reliable and well-established route to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. The synthesis is a two-step process:
-
Condensation: The reaction is initiated by the condensation of 2,4-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM). This step forms the intermediate, diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate.
-
Thermal Cyclization: The intermediate is then subjected to high temperatures, typically in a high-boiling solvent like diphenyl ether, to induce an intramolecular cyclization, yielding the final product.
Detailed Experimental Protocol
This protocol is based on established methodologies for the Gould-Jacobs reaction and specific examples of similar syntheses.
Step 1: Synthesis of Diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate
-
Reagents and Materials:
-
2,4-Difluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Reaction flask equipped with a reflux condenser and stirring mechanism
-
-
Procedure:
-
In a reaction flask, combine 2,4-difluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.1 equivalents).
-
Heat the mixture to 90°C with continuous stirring.
-
Maintain the reaction at this temperature for approximately 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture, containing the crude diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate, is typically used directly in the next step without extensive purification.
-
Step 2: Synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
-
Reagents and Materials:
-
Crude Diethyl 2-((2,4-difluorophenyl)amino)methylene)malonate from Step 1
-
Diphenyl ether
-
Diethyl ether (for washing)
-
Two-necked round-bottomed flask equipped for high-temperature reaction
-
-
Procedure:
-
In a two-necked round-bottomed flask, heat diphenyl ether to its boiling point (approximately 259°C).
-
Add the crude intermediate from Step 1 portion-wise to the boiling diphenyl ether.
-
Maintain the reaction at reflux for 15 minutes.
-
Allow the reaction mixture to cool to room temperature. A precipitate of the desired product will form.
-
Collect the precipitate by filtration.
-
Wash the collected solid thoroughly with diethyl ether to remove residual diphenyl ether.
-
Dry the product to obtain Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. A yield of approximately 60% can be expected.
-
Causality in Experimental Choices
-
High-Temperature Cyclization: The intramolecular cyclization is a thermally driven pericyclic reaction that requires significant energy input to overcome the activation barrier. High-boiling solvents like diphenyl ether provide the necessary temperature for the reaction to proceed efficiently.
-
Portion-wise Addition: Adding the intermediate in portions to the hot diphenyl ether helps to control the reaction rate and prevent potential exotherms or side reactions.
-
Diethyl Ether Wash: Diethyl ether is an excellent solvent for washing the product as it effectively dissolves the high-boiling diphenyl ether solvent while the desired quinolone product has low solubility, allowing for efficient purification.
Visualizing the Synthesis Workflow
Caption: The Gould-Jacobs synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.
Application in Fluoroquinolone Synthesis: A Gateway to Potent Antibiotics
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is a crucial precursor in the multi-step synthesis of various fluoroquinolone antibiotics. The general synthetic strategy involves the modification of the 4-hydroxy group and subsequent nucleophilic substitution at the 7-position.
Mechanism of Action of Derived Fluoroquinolones
Fluoroquinolones derived from this intermediate exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Visualizing the Mechanism of Action
Caption: Mechanism of action of fluoroquinolone antibiotics.
Conclusion
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is more than just a chemical compound; it is a key that unlocks the synthesis of potent antibacterial agents. Its efficient preparation via the Gould-Jacobs reaction, coupled with its versatile reactivity, makes it an indispensable tool for medicinal chemists. This guide has provided a detailed roadmap for its synthesis and an understanding of its significance in the broader context of drug development. As the challenge of antibiotic resistance continues to grow, the importance of foundational intermediates like this will only increase, paving the way for the next generation of life-saving therapeutics.
References
-
Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs. PMC - NIH. Available at: [Link]
-
Gould–Jacobs reaction. Wikipedia. Available at: [Link]
-
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | C12H9F2NO3. PubChem. Available at: [Link]
-
108-59-8 | MFCD00008460 | Dimethyl malonate. AA Blocks. Available at: [Link]
-
Petra, Osiris and Molinspiration (POM) Together as a Successful Support in Drug Design: Antibacterial Activity and Biopharmaceutical Characterization of Some Azo Schiff Bases. | Request PDF. ResearchGate. Available at: [Link]
-
Dehydrodiisoeugenol, an isoeugenol dimer, inhibits lipopolysaccharide-stimulated nuclear factor kappa B activation and cyclooxygenase-2 expression in macrophages | Request PDF. ResearchGate. Available at: [Link]
-
Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate CAS NO.107555-38-4. Available at: [Link]
-
Marbofloxacin. Wikipedia. Available at: [Link]
